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Compound of Interest

Compound Name: Tribromoacetic acid

Cat. No.: B166820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
tribromoacetic acid, a halogenated acetic acid derivative of interest in various chemical and
pharmaceutical research domains. The following sections present detailed infrared (IR) and
nuclear magnetic resonance (NMR) spectroscopic data, complete with experimental protocols
and visual representations of the analytical workflow.

Spectroscopic Data Summary

The empirical formula for tribromoacetic acid is C2HBr3Ox. Its structure consists of a
carboxylic acid group attached to a tribromomethyl group. This structure gives rise to
characteristic signals in both IR and NMR spectroscopy.

Infrared (IR) Spectroscopy Data

The infrared spectrum of tribromoacetic acid is characterized by absorptions corresponding to
the O-H, C=0, and C-Br bonds. The following table summarizes the key IR absorption peaks.
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Wavenumber (cm—?) Intensity Assignment

O-H stretch (from carboxylic

~3000 (broad) Strong )
acid)
C=0 stretch (from carboxylic
1730 Strong )
acid)[1]
922 Medium C-C stretch
~700-500 Strong C-Br stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra of tribromoacetic acid are simple due to the high symmetry of the molecule.
The following tables summarize the *H and 3C NMR chemical shifts.

IH NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11-13 (broad) Singlet 1H -COOH
13C NMR Data
Chemical Shift (6) ppm Assignment
~165 C=0
~35 CBrs

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and NMR spectroscopic
data for tribromoacetic acid.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR)-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like
tribromoacetic acid is Attenuated Total Reflectance (ATR)-IR spectroscopy.

¢ Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is utilized for analysis.

Sample Preparation: A small amount of crystalline tribromoacetic acid is placed directly
onto the ATR crystal (e.g., diamond or zinc selenide). Firm and even pressure is applied
using a press to ensure good contact between the sample and the crystal.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm~1. A
background spectrum of the clean, empty ATR crystal is recorded prior to the sample
measurement and automatically subtracted from the sample spectrum. A number of scans
(e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method can also be employed for obtaining a high-quality IR
spectrum.

Sample Preparation: Approximately 1-2 mg of finely ground tribromoacetic acid is
intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide
(KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in a sample holder in the IR beam of the
spectrometer. The spectrum is recorded over the range of 4000-400 cm~*. A background
spectrum is typically recorded with an empty sample holder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

o Asample of tribromoacetic acid (typically 5-10 mg for tH NMR and 20-50 mg for 13C NMR)
is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCIs) in a standard 5
mm NMR tube.
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o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to
the solvent by the manufacturer to provide a reference signal at O ppm.

Data Acquisition

¢ Instrumentation: A Varian CFT-20 spectrometer or a modern equivalent (e.g., Bruker, JEOL)
operating at a specific proton frequency (e.g., 300, 400, or 500 MHz) is used.

e IH NMR Spectroscopy: A standard one-pulse sequence is used to acquire the proton
spectrum. The spectral width is set to encompass the expected chemical shift range (e.g., O-
15 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise

ratio.

e 13C NMR Spectroscopy: A proton-decoupled pulse sequence is typically used to acquire the
carbon spectrum, which results in single lines for each unique carbon atom. The spectral
width is set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm). A larger
number of scans is generally required for 3C NMR compared to *H NMR due to the lower

natural abundance of the 13C isotope.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of

tribromoacetic acid.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of tribromoacetic acid.
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Logical Relationship of Spectroscopic Data

Tribromoacetic Acid
(CBr3COOH)

confirms robed by

Infrared Spectroscopy Nuclear Magnetic Resonance

\ \
O-H Stretch C=0 stretch C-Br Stretch N 13
(~3000 cm~* broad) (1730 cm™) (~700-500 cm~1) HNMR C NMR
reveals eveals reveals
\4 Y
-COOH Proton C=0 Carbon CBrs Carbon
(~11-13 ppm) (~165 ppm) (~35 ppm)

Click to download full resolution via product page

Caption: Relationship between molecular structure and spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. DIBROMOACETIC ACID(631-64-1) 1H NMR [m.chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Tribromoacetic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166820#spectroscopic-data-for-tribromoacetic-acid-
ir-nmr]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b166820?utm_src=pdf-body-img
https://www.benchchem.com/product/b166820?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_631-64-1_1HNMR.htm
https://www.benchchem.com/product/b166820#spectroscopic-data-for-tribromoacetic-acid-ir-nmr
https://www.benchchem.com/product/b166820#spectroscopic-data-for-tribromoacetic-acid-ir-nmr
https://www.benchchem.com/product/b166820#spectroscopic-data-for-tribromoacetic-acid-ir-nmr
https://www.benchchem.com/product/b166820#spectroscopic-data-for-tribromoacetic-acid-ir-nmr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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